molecular formula C4H7F2NO B6147471 N-ethyl-2,2-difluoroacetamide CAS No. 672-16-2

N-ethyl-2,2-difluoroacetamide

Cat. No. B6147471
CAS RN: 672-16-2
M. Wt: 123.10 g/mol
InChI Key: NPCMGJIFTRTKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2,2-difluoroacetamide (NEDFA) is a synthetic compound that is used in a variety of laboratory experiments, particularly in the field of biochemistry and physiology. It has a wide range of applications, from the synthesis of various compounds to the study of biochemical and physiological processes. NEDFA is a relatively new compound, having only been discovered in the late 1990s. It is a versatile compound, with many potential uses in the laboratory and in the field of biochemistry and physiology.

Scientific Research Applications

N-ethyl-2,2-difluoroacetamide has a wide range of applications in the field of biochemistry and physiology. It has been used in the synthesis of various compounds, such as amino acids, peptides, and proteins. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, cell signaling, and gene expression. This compound has also been used in the study of drug metabolism and drug delivery systems.

Mechanism of Action

N-ethyl-2,2-difluoroacetamide is a synthetic compound that acts as a proton donor, donating a proton to the substrate molecule. This proton donation results in the formation of a new bond between the substrate molecule and this compound. This new bond is an amide bond, which is a strong and stable bond.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes, such as proteases and phosphatases. It has also been shown to be an effective inhibitor of cell signaling pathways, such as those involved in apoptosis and cell proliferation. In addition, this compound has been shown to be an effective inhibitor of gene expression.

Advantages and Limitations for Lab Experiments

N-ethyl-2,2-difluoroacetamide has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in experiments. However, this compound is not very soluble in organic solvents, which can limit its use in some experiments.

Future Directions

N-ethyl-2,2-difluoroacetamide has many potential future applications in the laboratory and in the field of biochemistry and physiology. It could be used in the development of new drugs and drug delivery systems, as well as in the study of enzyme kinetics and cell signaling. It could also be used in the development of new compounds for use in biochemistry and physiology experiments. Additionally, this compound could be used in the study of gene expression and in the development of new therapeutic agents. Finally, this compound could be used in the development of new compounds for use in the synthesis of proteins, peptides, and other biomolecules.

Synthesis Methods

N-ethyl-2,2-difluoroacetamide can be synthesized from 2,2-difluoroacetic acid and ethyl chloride in a two-step process. In the first step, the 2,2-difluoroacetic acid is reacted with ethyl chloride in the presence of a base such as sodium hydroxide, resulting in the formation of this compound. In the second step, the this compound is purified by distillation and the product is collected.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-ethyl-2,2-difluoroacetamide can be achieved through a two-step process involving the reaction of ethylamine with 2,2-difluoroacetyl chloride followed by the addition of sodium hydroxide.", "Starting Materials": [ "Ethylamine", "2,2-difluoroacetyl chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ethylamine is added dropwise to a solution of 2,2-difluoroacetyl chloride in anhydrous ether at 0°C. The reaction mixture is stirred for 2 hours at room temperature and then filtered to obtain the crude product.", "Step 2: The crude product is dissolved in water and then treated with a solution of sodium hydroxide. The resulting mixture is stirred for 1 hour at room temperature and then extracted with ether. The organic layer is dried over anhydrous sodium sulfate and then concentrated to obtain the final product, N-ethyl-2,2-difluoroacetamide." ] }

CAS RN

672-16-2

Molecular Formula

C4H7F2NO

Molecular Weight

123.10 g/mol

IUPAC Name

N-ethyl-2,2-difluoroacetamide

InChI

InChI=1S/C4H7F2NO/c1-2-7-4(8)3(5)6/h3H,2H2,1H3,(H,7,8)

InChI Key

NPCMGJIFTRTKIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.